2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H4F14O3 and a molecular weight of 426.1 g/mol . This compound is characterized by the presence of both trifluoroethyl and perfluorohexyl groups, making it highly fluorinated and thus possessing unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,2-trifluoroethanol with 1H,1H-perfluorohexyl chloroformate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.
Major Products Formed
Scientific Research Applications
2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate exerts its effects involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and interactions with other molecules . The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that may interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate
- 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl ether
Uniqueness
2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is unique due to its combination of trifluoroethyl and perfluorohexyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and unique reactivity .
Properties
Molecular Formula |
C9H4F14O3 |
---|---|
Molecular Weight |
426.10 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H4F14O3/c10-4(11,1-25-3(24)26-2-5(12,13)14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-2H2 |
InChI Key |
CDCPZFGWPGUTBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.